(Tetrahydro-2H-pyran-4-yl)methyl 4-methylbenzenesulfonate
CAS No.: 101691-65-0
Cat. No.: VC20751777
Molecular Formula: C13H18O4S
Molecular Weight: 270.35 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 101691-65-0 |
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Molecular Formula | C13H18O4S |
Molecular Weight | 270.35 g/mol |
IUPAC Name | oxan-4-ylmethyl 4-methylbenzenesulfonate |
Standard InChI | InChI=1S/C13H18O4S/c1-11-2-4-13(5-3-11)18(14,15)17-10-12-6-8-16-9-7-12/h2-5,12H,6-10H2,1H3 |
Standard InChI Key | DCBKCZSYJRZBDB-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)S(=O)(=O)OCC2CCOCC2 |
Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)OCC2CCOCC2 |
Introduction
Chemical Structure and Identification
(Tetrahydro-2H-pyran-4-yl)methyl 4-methylbenzenesulfonate consists of a tetrahydro-2H-pyran ring connected to a 4-methylbenzenesulfonate moiety through a methylene bridge. This structure creates a molecule with distinct chemical and physical properties that make it valuable in various synthetic applications.
Molecular Identification
The compound is primarily identified by its CAS registry number, with sources indicating CAS 101691-65-0 . However, it should be noted that some databases and literature may reference an alternative CAS number (97986-34-0) . This discrepancy might be due to different salt forms, isomers, or simply database inconsistencies.
Molecular Formula and Structure
The molecular formula of (Tetrahydro-2H-pyran-4-yl)methyl 4-methylbenzenesulfonate is reported as C₁₃H₁₈O₄S . The structure features:
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A six-membered tetrahydro-2H-pyran ring containing an oxygen atom
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A methylene (CH₂) bridge connecting the ring to the sulfonate group
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A 4-methylbenzenesulfonate group (tosylate) with an aromatic component
Common Synonyms
Several alternative names exist for this compound in scientific literature:
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(Tetrahydro-2H-pyran-4-yl)methyl tosylate
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(Tetrahydro-2H-pyran-4-yl)methyl 4-methylbenzenesulphonate
Physical and Chemical Properties
Understanding the physical and chemical properties of (Tetrahydro-2H-pyran-4-yl)methyl 4-methylbenzenesulfonate provides insight into its behavior in various chemical environments and its potential applications.
Structural Features and Reactivity
The tetrahydro-2H-pyran ring contributes to the compound's cyclic structure and influences its reactivity patterns . This heterocyclic component provides:
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Conformational flexibility that can affect reaction outcomes
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A relatively stable oxygen-containing ring structure
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Potential steric effects that may impact nucleophilic attack
The 4-methylbenzenesulfonate (tosylate) group is particularly significant as it serves as an excellent leaving group in nucleophilic substitution reactions, making this compound valuable in synthetic organic chemistry .
Synthesis and Preparation Methods
The synthesis of (Tetrahydro-2H-pyran-4-yl)methyl 4-methylbenzenesulfonate typically follows established protocols for the preparation of sulfonate esters.
Reaction Conditions
Optimal synthesis conditions generally include:
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Use of a suitable base such as triethylamine or pyridine to neutralize the generated HCl
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Controlled temperature, typically at low temperatures (0-5°C) to ensure selectivity
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Appropriate solvent selection, commonly dichloromethane or similar organic solvents
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Careful purification steps to ensure high product purity
Chemical Reactivity
The chemical behavior of (Tetrahydro-2H-pyran-4-yl)methyl 4-methylbenzenesulfonate is dominated by the reactivity of its tosylate group, which serves as an excellent leaving group in various transformations.
Nucleophilic Substitution Reactions
The compound readily participates in nucleophilic substitution reactions, where the tosylate group is displaced by nucleophiles such as:
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Amines, forming amine derivatives
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Alkoxides, creating ether linkages
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Thiols, producing thioethers
These reactions typically proceed via SN2 mechanisms, especially when performed in polar aprotic solvents like DMSO or acetonitrile.
Applications in Organic Synthesis
(Tetrahydro-2H-pyran-4-yl)methyl 4-methylbenzenesulfonate serves as a valuable building block in organic synthesis.
Role as a Synthetic Intermediate
The compound functions as an important intermediate in the synthesis of various complex molecules, including:
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Pharmaceutical compounds containing the tetrahydropyran moiety
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Fine chemicals requiring specific functionalization
Advantages in Synthetic Applications
Its utility stems from several advantageous properties:
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The tosylate group's excellent leaving ability facilitates clean substitution reactions
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The tetrahydropyran ring provides a stable scaffold for further modifications
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The compound's relatively high stability allows for flexible reaction conditions
Quantity | Price (EUR) |
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250mg | 39.00 |
1g | 61.00 |
5g | 98.00 |
10g | 111.00 |
25g | 162.00 |
100g | 601.00 |
Data compiled from commercial supplier information
Related Compounds and Derivatives
The structural features of (Tetrahydro-2H-pyran-4-yl)methyl 4-methylbenzenesulfonate connect it to several related compound classes.
Structural Analogs
Structural variations include:
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Different ring sizes in the heterocyclic component
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Alternative sulfonate groups (mesylate, triflate, etc.)
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Substituted tetrahydropyran derivatives
Synthetic Precursors and Products
The compound can be derived from (tetrahydro-2H-pyran-4-yl)methanol and can lead to various functionalized derivatives through substitution reactions. It may serve as a precursor in the synthesis of more complex molecules containing the tetrahydropyran scaffold, such as certain phthalazine derivatives used in medicinal chemistry.
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